6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
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Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole ring : Known for its diverse biological activities.
- Dihydropyridazine moiety : Implicated in various pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is C18H20F3N5O with a molecular weight of approximately 393.39 g/mol.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Anticancer Activity :
- Preliminary studies suggest that the compound exhibits antiproliferative effects in cancer cell lines, particularly through modulation of the mTOR pathway. Similar pyrazole derivatives have shown to disrupt autophagic flux and promote apoptosis in cancer cells by interfering with mTORC1 activity and enhancing autophagy .
- Autophagy Modulation :
Biological Activity Data
The following table summarizes the biological activity observed in various studies involving related compounds:
Activity | Effect | Reference |
---|---|---|
Antiproliferative | Submicromolar activity in cancer cells | |
Autophagy modulation | Increased LC3-II accumulation | |
mTORC1 inhibition | Reduced mTORC1 activity |
Case Studies
Several studies have explored the biological activity of compounds structurally related to the target compound:
- Study on MIA PaCa-2 Cells :
- In Vivo Efficacy :
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c1-13-9-14(2)29(25-13)18-7-8-19(30)28(26-18)12-15-10-27(11-15)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-9,15H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHAPQPRLBOOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.